molecular formula C17H11IN2O3 B11053267 6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B11053267
M. Wt: 418.18 g/mol
InChI Key: VNKXVODXGZPQMS-UHFFFAOYSA-N
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Description

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves a multi-step process. One common method includes the reaction of sesamol, aromatic aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This one-pot reaction forms the chromene ring by creating two C–C bonds and one C–O bond in a single synthetic operation . The reaction is catalyst-free, solvent-free, and avoids chromatographic purification, providing good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave-assisted synthesis and avoiding toxic solvents, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated compounds.

Scientific Research Applications

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is unique due to the presence of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

properties

Molecular Formula

C17H11IN2O3

Molecular Weight

418.18 g/mol

IUPAC Name

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C17H11IN2O3/c18-10-3-1-2-9(4-10)16-11-5-14-15(22-8-21-14)6-13(11)23-17(20)12(16)7-19/h1-6,16H,8,20H2

InChI Key

VNKXVODXGZPQMS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)I

Origin of Product

United States

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